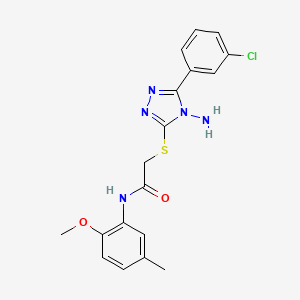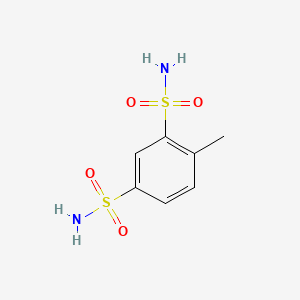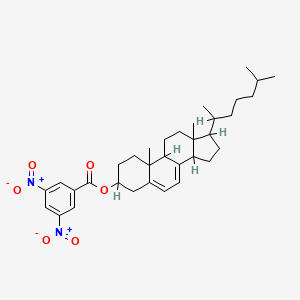
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミドは、トリアゾール誘導体の一種である複雑な有機化合物です。トリアゾールは、抗真菌、抗菌、抗癌などの幅広い生物活性で知られています。
2. 製法
合成経路と反応条件
2-((4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミドの合成は、通常、複数の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させて環化反応を行うことで合成できます。
クロロフェニル基の導入: 3-クロロフェニル基は、クロロベンゼン誘導体を使用した置換反応により導入できます。
チオエーテルの形成: チオエーテル結合は、トリアゾール誘導体を適切なチオール化合物と反応させることで形成されます。
アセトアミドの形成: 最後の工程では、アミン基を2-メトキシ-5-メチルフェニルアセチルクロリドで塩基性条件下でアシル化します。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を達成するために、上記の合成経路を最適化することで行われる可能性があります。これには、触媒の使用、反応温度の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with 2-methoxy-5-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子の酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ニトロ基(存在する場合)またはトリアゾール環を標的にし、さまざまな還元誘導体を生成する可能性があります。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応を起こし、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたトリアゾール誘導体。
置換: さまざまな置換された芳香族誘導体。
4. 科学研究への応用
医薬品化学: この化合物は、抗真菌、抗菌、または抗癌剤としての可能性を検討できます。
生物学的研究: これは、酵素や受容体などの生物学的標的とのトリアゾール誘導体の相互作用を研究するために使用できます。
製薬開発: この化合物は、有効性と安全性プロファイルを向上させた新規薬剤の開発のためのリード化合物として役立つ可能性があります。
工業的応用: これは、他の複雑な有機分子の合成や、化学製造プロセスにおける中間体として使用できます。
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets such as enzymes or receptors.
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
作用機序
2-((4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。トリアゾール環は、酵素の活性部位と水素結合やその他の相互作用を形成し、その活性を阻害する可能性があります。クロロフェニル基とメトキシメチルフェニル基は、化合物の結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
フルコナゾール: 抗真菌活性を持つ別のトリアゾール誘導体。
イトラコナゾール: さまざまな真菌感染症の治療に用いられるトリアゾール抗真菌剤。
ボリコナゾール: 広域スペクトルの抗真菌トリアゾール化合物。
独自性
2-((4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミドは、官能基の特定の組み合わせにより、他のトリアゾール誘導体と比較して異なる生物活性と薬物動態特性を与える可能性があります。クロロフェニル基とメトキシメチルフェニル基の存在は、特定の生物学的標的に対するその効力と選択性を高める可能性があります。
特性
CAS番号 |
763108-71-0 |
|---|---|
分子式 |
C18H18ClN5O2S |
分子量 |
403.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-7-15(26-2)14(8-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-13(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChIキー |
QQUJNTBXXMVAPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)



![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)


